1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate -

1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate

Catalog Number: EVT-4075569
CAS Number:
Molecular Formula: C20H21N3O10S
Molecular Weight: 495.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(2H-1,3-benzodioxol-5-ylmethyl)-2-(m- and p-nitrophenyl)-1,3-thiazolidin-4-one

Compound Description: This entry refers to two isomeric compounds studied for their crystal structures: one with a m-nitrophenyl group and the other with a p-nitrophenyl group. The study highlights the impact of the nitro group's position on intermolecular interactions and crystal packing. []

Relevance: These compounds share the core structure of a benzodioxolylmethyl group linked to a heterocyclic ring bearing a nitrophenyl substituent. This is comparable to 1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate, which features a similar benzodioxolylmethyl-piperazine-nitrophenylsulfonyl arrangement. The key structural difference lies in the heterocyclic ring – a thiazolidin-4-one in these compounds versus a piperazine in the target compound. []

JZL184 (4-nitrophenyl 4-[bis(2H-1,3-benzodioxol-5-yl)(hydroxy)methyl]piperidine-1-carboxylate)

Compound Description: JZL184 is a potent and selective monoacylglycerol lipase (MAGL) inhibitor. Studies show it effectively elevates 2-AG levels in mouse brains, reducing neuropathic pain and demonstrating cannabimimetic effects in behavioral assays. []

Relevance: Although structurally distinct, JZL184 exhibits a key similarity to 1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate through the presence of both a benzodioxolyl group and a 4-nitrophenyl group. This suggests a potential shared pharmacophore despite the distinct core structures. []

MJN110 (2,5-dioxopyrrolidin-1-yl 4-(bis(4-chlorophenyl)methyl)piperazine-1-carboxylate)

Compound Description: MJN110 is another potent and selective MAGL inhibitor. It demonstrates efficacy in reducing neuropathic pain in mice. Unlike JZL184, it increases locomotor activity and lacks cataleptic or hypothermic effects. []

Compound Description: These rhenium complexes were developed as potential σ1 receptor radioligands. They exhibit high in vitro affinity for σ1 receptors and moderate to high selectivity for σ2 receptors and the vesicular acetylcholine transporter. []

Relevance: Both compounds share the 1,3-benzodioxol-5-ylmethylpiperazine structural motif with 1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate, highlighting the importance of this group for binding to specific targets like σ1 receptors. The variations in the linker and the presence of the rhenium complex in 10a and 10b illustrate potential modifications for developing targeted imaging probes. []

(2S,3R)-4-(4-benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-hydroxy-1-phenylbutan-2-ylcarbamate (1)

Compound Description: This compound exhibited anti-malarial activity. Structural analysis revealed key features contributing to its activity, including the hydroxyl group, benzyl group, and methylene substituents on the piperazine ring. []

Relevance: This compound shares the 1,3-benzodioxol-5-ylmethylpiperazine core structure with 1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate. The difference lies in the substitution on the piperazine nitrogen, highlighting the impact of these modifications on biological activity and potential target specificity. []

Compound Description: Compound 2, lacking the benzodioxolyl group, was found to be inactive against malaria. This finding, compared to the active compound 1, emphasizes the importance of the benzodioxolyl group for anti-malarial activity in this series. The dihydrated salt (3) of compound 2, while structurally similar, showed restored anti-malarial activity, suggesting the significance of the salt form and crystal packing in influencing biological activity. []

Relevance: While lacking the benzodioxolyl group present in 1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate, both compounds feature a piperazine ring substituted with a nitrobenzyl group at the 4-position. This comparison underlines the crucial role of the benzodioxolyl group in influencing biological activity, even within structurally related compounds. []

1-Piperonylpiperazinium picrate

Compound Description: This compound is a salt formed between 1-piperonylpiperazinium cation and picrate anion. The crystal structure reveals interactions between the cation and anion, highlighting the role of hydrogen bonding and π-stacking in its solid-state structure. []

Relevance: This compound shares the 1-piperonylpiperazinium cation with 1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate, demonstrating the ability of this cation to form stable salts with various anions. Comparing their properties can offer insights into the influence of different counterions on the physicochemical properties of the resulting salts. []

1-Piperonylpiperazinium 4-nitrobenzoate monohydrate

Compound Description: This hydrated salt comprises the 1-piperonylpiperazinium cation, 4-nitrobenzoate anion, and a water molecule. Its crystal structure analysis reveals hydrogen bonding networks involving all three components, emphasizing the role of water molecules in stabilizing the crystal lattice. []

Relevance: Similar to the previous example, this compound also features the 1-piperonylpiperazinium cation, shared with 1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate. Studying different salt forms like this can provide valuable information about the cation's hydration behavior, potential polymorphism, and its impact on the compound's overall properties. []

SA-57 (4-[2-(4-chlorophenyl)ethyl]-1-piperidinecarboxylic acid 2-(methylamino)-2-oxoethyl ester)

Compound Description: SA-57 is a dual FAAH-MAGL inhibitor with significant cannabimimetic effects. It fully substitutes for CP55,940 in drug-discrimination paradigms in mice, indicating its CB1 receptor-mediated effects. []

Relevance: Although not directly containing a 1,3-benzodioxolyl group, SA-57's activity as a dual FAAH-MAGL inhibitor provides a point of comparison for 1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate, which contains structural elements found in other MAGL inhibitors. Investigating potential FAAH or MAGL inhibitory activity of the target compound could be of interest. []

N-[(1,3-benzodioxol-5-yl)methyl]-1-[2-(1H-imidazol-1-yl)pyrimidin-4-yl]-4-(methoxycarbonyl)-piperazine-2-acetamide (Compound 2)

Compound Description: This imidazole derivative acts as a potent and selective inhibitor of inducible nitric oxide synthase (iNOS) dimerization. It exhibits therapeutic potential for inflammatory and autoimmune diseases by suppressing NO production. []

Relevance: This compound shares the 1,3-benzodioxol-5-ylmethylpiperazine moiety with 1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate, highlighting the potential of this structural motif for interacting with diverse biological targets. While the target compound focuses on the 2-nitrophenylsulfonyl group, this related compound demonstrates the versatility of the shared scaffold. []

Properties

Product Name

1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid

Molecular Formula

C20H21N3O10S

Molecular Weight

495.5 g/mol

InChI

InChI=1S/C18H19N3O6S.C2H2O4/c22-21(23)15-3-1-2-4-18(15)28(24,25)20-9-7-19(8-10-20)12-14-5-6-16-17(11-14)27-13-26-16;3-1(4)2(5)6/h1-6,11H,7-10,12-13H2;(H,3,4)(H,5,6)

InChI Key

GHHVYIWSGPJHJR-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-].C(=O)(C(=O)O)O

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-].C(=O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.